Arsenic trisulfide

Description

Arsenic sulfide is a sulfide of arsenic that occurs as the mineral orpiment. In its natural form it is considered non-toxic due to its low solubility, however in its crystalline form it tends to oxidize into arsenic trioxide. In addition, commercial orpiment often contains substantial amounts of arsenic oxides. Arsenic is a chemical element that has the symbol As and atomic number 33. It is a poisonous metalloid that has many allotropic forms: yellow (molecular non-metallic) and several black and grey forms (metalloids) are a few that are seen. Three metalloidal forms of arsenic with different crystal structures are found free in nature (the minerals arsenopyrite and the much rarer arsenolamprite and pararsenolamprite), but it is more commonly found as a compound with other elements. (T3, L373)

Properties

CAS No. |

1303-33-9 |

|---|---|

Molecular Formula |

As2S3 |

Molecular Weight |

246.0 g/mol |

IUPAC Name |

2,4,5-trithia-1,3-diarsabicyclo[1.1.1]pentane |

InChI |

InChI=1S/As2S3/c3-1-4-2(3)5-1 |

InChI Key |

UKUVVAMSXXBMRX-UHFFFAOYSA-N |

Canonical SMILES |

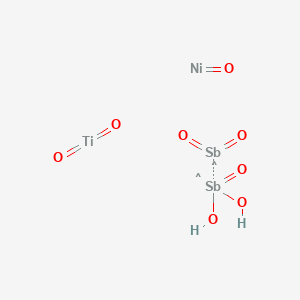

O[Sb](=O)O.O=[Ti]=O.O=[Ni].O=[Sb]=O |

boiling_point |

707 °C |

Color/Form |

Yellow-orange monoclinic crystals Changes to a red form at 170 °C |

density |

3.43 at 68 °F (USCG, 1999) - Denser than water; will sink 3.46 |

melting_point |

572 °F (USCG, 1999) 310 °C |

physical_description |

Arsenic trisulfide appears as a yellow or red crystalline solid or powder. Combustible. Insoluble in water. Toxic by inhalation (dust) and ingestion. Yellow or orange solid; [Merck Index] Yellow pieces with an odor of rotten eggs; [MSDSonline] |

solubility |

Sol in alkalies, carbonates, alkali sulfides; slowly sol in hot HCl Sol in alcohol; slightly sol in hot water 0.00005 g/100 ml water at 18 °C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure Analysis of Arsenic Trisulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of arsenic trisulfide (As₂S₃), a material with significant applications in various scientific and technological fields. This document details the structural characteristics of its primary crystalline and amorphous forms, outlines the experimental protocols for their analysis, and presents the crystallographic data in a structured format for ease of comparison.

Introduction to the Structural Forms of this compound

This compound primarily exists in two main forms: a crystalline mineral known as orpiment and an amorphous glassy state.[1] Both structures are built from fundamental units of trigonal pyramidal arsenic atoms bonded to three sulfur atoms. However, the arrangement of these units differs significantly between the two forms, leading to distinct physical and chemical properties.

Crystalline this compound (Orpiment and Anorpiment): The most common crystalline form of As₂S₃ is the mineral orpiment. It possesses a monoclinic crystal structure characterized by a layered arrangement of As₂S₃ sheets.[2][3] Within these layers, AsS₃ pyramids are linked through shared sulfur atoms, forming puckered six-membered rings.[2] The layers are held together by weak van der Waals forces, which contributes to the mineral's perfect cleavage.[2] A less common triclinic dimorph, anorpiment, has also been identified and is composed of similar As₂S₃ layers but with a different stacking sequence.

Amorphous this compound: In its amorphous, or glassy, state, this compound lacks the long-range order characteristic of its crystalline counterparts. Instead of well-defined layers, the AsS₃ pyramidal units are connected in a more random, cross-linked three-dimensional network.[1] This disordered arrangement gives rise to unique optical properties, making amorphous As₂S₃ valuable for applications such as infrared-transmitting glasses and optical fibers. A key feature in the X-ray diffraction pattern of amorphous As₂S₃ is the presence of a "first sharp diffraction peak" (FSDP), which indicates a medium-range order within the disordered structure.

Data Presentation: Crystallographic Data of this compound

The following tables summarize the key crystallographic data for the known crystalline forms of this compound.

Table 1: Crystallographic Data for Orpiment (Monoclinic As₂S₃)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n (or P2₁/c) | [3] |

| a | 11.46 - 11.49 Å | [2][4] |

| b | 9.57 - 9.59 Å | [2][4] |

| c | 4.22 - 4.25 Å | [2][4] |

| β | 90.5° - 90.45° | [2][5] |

| Z (Formula units per unit cell) | 4 | [2] |

Table 2: Crystallographic Data for Anorpiment (Triclinic As₂S₃)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 5.7577(2) Å |

| b | 8.7169(3) Å |

| c | 10.2682(7) Å |

| α | 78.152(7)° |

| β | 75.817(7)° |

| γ | 89.861(6)° |

| Z (Formula units per unit cell) | 4 |

Experimental Protocols

Detailed methodologies for the synthesis and structural analysis of this compound are crucial for reproducible research. The following sections provide outlines for key experimental procedures.

Synthesis of this compound

Synthesis of Crystalline As₂S₃ (Orpiment): Natural orpiment crystals are the most common source for crystallographic studies. Synthetic crystals can be grown via hydrothermal methods or vapor transport. A general approach for vapor transport involves sealing stoichiometric amounts of high-purity arsenic and sulfur in an evacuated quartz ampoule. The ampoule is then placed in a two-zone furnace, with the hot end containing the source material and the colder end providing a site for crystal growth. Slow cooling over several days to weeks is essential for the formation of well-defined single crystals suitable for diffraction studies.

Synthesis of Amorphous As₂S₃ Glass: Amorphous this compound is typically prepared by a melt-quenching technique.

-

High-purity elemental arsenic and sulfur are mixed in stoichiometric amounts in a clean, evacuated quartz ampoule.

-

The ampoule is heated in a rocking furnace to a temperature above the melting point of As₂S₃ (typically around 600-700 °C) to ensure a homogeneous melt.

-

The molten material is then rapidly quenched in a suitable medium, such as ice water or liquid nitrogen, to prevent crystallization and form a glassy solid.[6]

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is a fundamental technique for phase identification and for obtaining structural information from polycrystalline samples.

Sample Preparation:

-

A representative sample of this compound is finely ground to a homogenous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.[7]

-

The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.

Data Collection:

-

The sample is mounted in a powder diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å) is directed at the sample.

-

The diffracted X-rays are recorded by a detector as a function of the diffraction angle (2θ).

-

Data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis (Rietveld Refinement): Rietveld refinement is a powerful method for refining the crystal structure model by fitting the entire calculated powder diffraction pattern to the experimental data.

-

Initial structural models for the phases present in the sample are obtained from crystallographic databases.

-

The refinement process begins by fitting the background, scale factor, and unit cell parameters.[8]

-

Subsequently, profile parameters (peak shape, width, and asymmetry) are refined.

-

Finally, atomic coordinates and isotropic/anisotropic displacement parameters are refined until the best fit between the calculated and observed patterns is achieved.[8]

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD provides the most accurate and detailed information about the crystal structure, including precise atomic positions, bond lengths, and bond angles.

Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and free of visible defects is selected under a polarizing microscope.[9]

-

The crystal is carefully mounted on a goniometer head using a suitable adhesive or oil.

Data Collection:

-

The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations using a sensitive area detector (e.g., CCD or CMOS).[10]

-

Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.

-

The structural model is then refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters.

Neutron Diffraction Analysis

Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light atoms and for studying magnetic structures.

Sample Preparation: For powder neutron diffraction, a larger sample size (typically several grams) is required compared to XRD. The sample is contained in a suitable holder, often made of vanadium, which has a low neutron scattering cross-section.[11] For single-crystal neutron diffraction, very large single crystals (several cubic millimeters) are necessary.

Data Collection:

-

The sample is placed in a beam of thermal neutrons from a nuclear reactor or spallation source.[11]

-

The scattered neutrons are detected by an array of detectors surrounding the sample.

-

The diffraction pattern is recorded as a function of the scattering angle.

Data Analysis: The data analysis procedure is similar to that of XRD, often employing Rietveld refinement for powder data to determine the crystal structure. Neutron scattering lengths are used instead of X-ray scattering factors in the structure factor calculations.

Visualizations

The following diagrams illustrate key workflows and relationships in the structural analysis of this compound.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. azom.com [azom.com]

- 5. Orpiment Mineral Data [webmineral.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 8. usna.edu [usna.edu]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. rsc.org [rsc.org]

- 11. ISIS Neutron diffraction [isis.stfc.ac.uk]

An In-depth Technical Guide to the Semiconductor Band Gap of Arsenic Trisulfide (As₂S₃)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic trisulfide (As₂S₃) is a Group V/VI, intrinsic p-type semiconductor recognized for its unique optical and electronic properties.[1][2] It exists in both crystalline (as the mineral orpiment) and amorphous forms, with the amorphous glassy state being particularly significant for applications in infrared (IR) optics, photonics, and as an inorganic photoresist.[2][3] The electronic band gap (Eg) is a critical parameter that governs the optical and electrical behavior of As₂S₃, defining its absorption spectrum and its suitability for various technological applications. For professionals in drug development, the optical properties dictated by the band gap are relevant for potential applications in biosensing and photodynamic therapy. This guide provides a comprehensive overview of the band gap of As₂S₃, methods for its determination, and factors that influence its value.

Quantitative Data Summary: Band Gap of this compound

The reported band gap of this compound varies depending on its structural form (amorphous, crystalline, thin film, bulk), preparation method, and the measurement technique employed. Below is a summary of reported values from various studies.

| Material Form | Measurement Technique / Calculation | Band Gap (E_g) [eV] | Transition Type | Reference(s) |

| Crystalline (Bulk) | Experimental | ~2.7 eV | Direct | [3] |

| Crystalline (Bulk) | DFT-GGA Calculation | 1.925 eV | Indirect | [4] |

| Amorphous Thin Film | Tauc Plot (from UV-Vis) | 2.35 - 2.43 eV | Indirect | [5] |

| Amorphous Thin Film (Spin-coated) | Tauc Plot (from UV-Vis) | 2.15 - 2.24 eV (Annealing dependent) | Indirect | |

| Amorphous Bulk | Experimental | ~2.41 eV | Indirect | [6] |

| Monolayer | DFT Calculation (PBE) | 2.31 eV | Indirect | [7] |

| Monolayer | DFT Calculation (HSE06) | 3.29 eV | Indirect | [8] |

Note: DFT (Density Functional Theory) calculations, such as GGA (Generalized Gradient Approximation), are known to sometimes underestimate the band gap compared to experimental values.[4]

Experimental Determination of the Band Gap

The most common and accessible method for determining the optical band gap of semiconductor thin films is through UV-Visible (UV-Vis) absorption spectroscopy, followed by analysis using a Tauc plot.

Detailed Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis

This protocol outlines the procedure for determining the band gap of an As₂S₃ thin film deposited on a transparent substrate (e.g., glass or quartz).

1. Sample Preparation:

-

Synthesize As₂S₃ thin films on a thoroughly cleaned, transparent substrate. Common deposition techniques include thermal evaporation, spin-coating from a solution (e.g., dissolved in n-propylamine), or pulsed laser deposition.[9][10][11]

-

If studying the effects of annealing, heat the prepared films in a controlled environment (e.g., a vacuum oven) at various temperatures (e.g., 100-200°C) for a specified duration (e.g., 1-24 hours).[9][12]

2. UV-Vis Spectroscopy Measurement:

-

Use a dual-beam UV-Vis spectrophotometer. Place a blank substrate identical to the one used for the film in the reference beam path to subtract the absorbance of the substrate.

-

Place the As₂S₃ thin film sample in the sample beam path.

-

Record the optical transmittance (T%) or absorbance (A) spectrum over a suitable wavelength range, typically from the near-UV to the near-IR (e.g., 300 nm to 1100 nm). The absorption edge of As₂S₃, where the material begins to strongly absorb light, will be in the visible range.

3. Data Processing and Calculation:

-

Calculate the Absorption Coefficient (α): The absorption coefficient is determined from the absorbance (A) and the film thickness (d) using the Beer-Lambert law:

-

α = 2.303 * (A / d)

-

-

The film thickness (d) must be measured independently using techniques like profilometry or ellipsometry.

-

Calculate Photon Energy (hν): Convert the wavelength (λ) of the incident light to photon energy (hν) in electron volts (eV):

-

hν (eV) = 1240 / λ (nm)

-

4. Tauc Plot Construction and Extrapolation:

-

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for semiconductors is described by the Tauc relation:

-

(αhν)1/γ = B(hν - Eg) where B is a constant, and the exponent γ depends on the nature of the electronic transition.

-

γ = 1/2 for direct allowed transitions.

-

γ = 2 for indirect allowed transitions.

-

-

For amorphous As₂S₃, the transition is typically indirect.[13][7] Therefore, γ = 2 is used.

-

Plot (αhν)1/2 on the y-axis versus hν (photon energy) on the x-axis.

-

Identify the linear portion of the resulting curve near the absorption edge.

-

Extrapolate this linear region to the x-axis (where (αhν)1/2 = 0). The x-intercept gives the value of the optical band gap (Eg).[14][15]

Visualizations

The following diagram illustrates the standard workflow for determining the band gap of As₂S₃ thin films.

References

- 1. azom.com [azom.com]

- 2. Arsenic_trisulfide [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. spikelab.mycpanel.princeton.edu [spikelab.mycpanel.princeton.edu]

- 10. bibrepo.uca.es [bibrepo.uca.es]

- 11. OPG [opg.optica.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

The Alchemical Allure and Chemical Betrayal of Orpiment in Art: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and chemical intricacies of orpiment, a vibrant yellow pigment with a long and storied past in the world of art. Valued for its brilliant, golden hue, orpiment, an arsenic sulfide mineral, was a staple on artists' palettes for centuries. However, its beauty belied a treacherous nature; its inherent toxicity and chemical instability have led to the degradation of priceless artworks. This document provides a comprehensive overview of the historical use of orpiment, its physicochemical properties, mechanisms of degradation, and the analytical techniques employed for its identification and study.

A History Etched in Yellow: The Use of Orpiment Through the Ages

Orpiment's use as a pigment dates back to antiquity, with evidence of its application in ancient Egypt, Mesopotamia, and China.[1][2] Its name is derived from the Latin auripigmentum, meaning "gold pigment," a testament to its prized color which often served as a substitute for genuine gold in illuminated manuscripts and paintings.[3][4] The mineral was sourced from volcanic fumaroles and low-temperature hydrothermal veins.[5][6]

Both natural and, later, artificial forms of orpiment were used by artists. The synthetic version, known as "King's Yellow," became prevalent in Europe during the 18th century.[1] Renowned artists such as Jan van Eyck, Raphael, and Tintoretto are known to have incorporated orpiment into their works to achieve brilliant yellows and greens (when mixed with blue pigments like indigo).[1][2][7] However, its use began to decline in the 19th century with the advent of more stable and less toxic yellow pigments like cadmium yellow.[2][3]

Physicochemical Properties of Orpiment

Orpiment is the arsenic sulfide mineral with the chemical formula As₂S₃. Its properties are summarized in the table below.

| Property | Value |

| Chemical Formula | As₂S₃ |

| Color | Bright lemon-yellow to golden-yellow |

| Crystal System | Monoclinic |

| Mohs Hardness | 1.5 - 2.0 |

| Specific Gravity | 3.49 g/cm³ |

| Refractive Index | nα = 2.400, nβ = 2.810, nγ = 3.020 |

| Melting Point | 300-325 °C |

| Boiling Point | 707 °C |

Table 1: Physical and Chemical Properties of Orpiment.[2][5][8]

A critical characteristic of orpiment is its toxicity, owing to its arsenic content. This posed a significant health risk to artists who prepared and used the pigment.[4][7] Furthermore, orpiment is chemically reactive and incompatible with several other common historical pigments, particularly those containing lead and copper, such as lead white, verdigris, and azurite.[2][3] Reactions with these pigments can lead to the formation of black lead or copper sulfides, causing significant darkening of the painted surface.

The Fading of Gold: Degradation Pathways of Orpiment

The brilliant yellow of orpiment is unfortunately fugitive, with the pigment being susceptible to degradation through two primary pathways. This degradation can manifest as fading, whitening, or the formation of new, often damaging, chemical compounds within the paint layers.[9][10]

Light-Induced Degradation

Exposure to light, particularly in the UV-visible range, can initiate the oxidation of orpiment. In a dry environment, this process leads to the formation of arsenolite, a white arsenic (III) oxide (As₂O₃), resulting in a whitening or fading of the yellow color.[1][9]

Medium-Initiated Degradation

A more insidious degradation pathway is initiated by the binding medium (e.g., linseed oil, egg tempera) in which the pigment is suspended. This process can occur even in the absence of light.[1][11] The medium facilitates the partial dissolution of orpiment, leading to the formation of aqueous As(III) species. These can then be oxidized to highly mobile As(V) species (arsenates).[9][10] These arsenates can migrate through the paint layers and react with other ions present, such as lead or calcium from other pigments or fillers, to form insoluble and often disruptive metal arsenates.[9][12] This can cause cracking, delamination, and further color changes in the artwork.[9]

Experimental Protocols for the Analysis of Orpiment

The identification and characterization of orpiment and its degradation products in artworks require a multi-analytical approach. Non-invasive techniques are prioritized to preserve the integrity of the artwork.

Raman Spectroscopy

Objective: To identify orpiment and its degradation products based on their unique vibrational spectra.

Methodology:

-

A portable or laboratory-based Raman spectrometer equipped with a microscope is used.

-

A low-power laser (e.g., 785 nm or 532 nm) is focused on the yellow pigment area of interest. To avoid photo-degradation of the pigment, the laser power should be kept to a minimum.

-

The scattered Raman signal is collected and analyzed.

-

The resulting spectrum is compared to a reference database of known pigments and minerals. Orpiment exhibits a characteristic strong Raman band around 355 cm⁻¹. Degradation products like arsenolite will show different characteristic peaks.

X-Ray Fluorescence (XRF) Spectroscopy

Objective: To determine the elemental composition of the pigment and identify the presence of arsenic.

Methodology:

-

A portable XRF spectrometer is positioned over the area of interest on the artwork.

-

The instrument bombards the area with X-rays, causing the elements present to emit characteristic secondary X-rays.

-

The detector measures the energy and intensity of the emitted X-rays.

-

The presence of a strong arsenic (As) signal, often accompanied by sulfur (S), is indicative of orpiment. The presence of other elements like lead (Pb) or copper (Cu) in the same area can indicate pigment mixtures or interactions.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To obtain high-resolution images of the pigment particles and perform elemental analysis at the micro-level. This technique is typically performed on a microscopic sample taken from the artwork.

Methodology:

-

A cross-section of a paint sample is prepared and coated with a conductive material (e.g., carbon).

-

The sample is placed in the SEM chamber.

-

A focused beam of electrons is scanned across the sample surface to generate high-magnification images, revealing the morphology and size of the pigment particles.

-

The EDX detector simultaneously collects the X-rays emitted from the sample, providing an elemental map of the cross-section. This can reveal the distribution of arsenic and other elements within the paint layers, providing insights into the degradation and migration of orpiment products.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline structure of the pigment and its degradation products.

Methodology:

-

This technique is typically performed on a micro-sample of the pigment.

-

The sample is exposed to a monochromatic X-ray beam.

-

The diffraction pattern of the crystalline material is recorded.

-

The resulting diffractogram is compared to a database of known crystalline structures (e.g., the ICDD Powder Diffraction File) to confirm the presence of orpiment (As₂S₃) and identify crystalline degradation products like arsenolite (As₂O₃) or metal arsenates.

Conclusion

Orpiment, the "golden pigment" of the old masters, represents a fascinating case study in the intersection of art, chemistry, and materials science. Its brilliant color came at the cost of toxicity and instability, leaving a legacy of beautiful but fragile artworks. For researchers, scientists, and conservation professionals, understanding the complex degradation pathways of orpiment is crucial for the development of effective conservation and restoration strategies. The application of modern analytical techniques provides the necessary tools to identify this fugitive pigment and its degradation products, ensuring that these historical treasures can be preserved for future generations. The study of orpiment's chemical betrayal of its initial aesthetic promise continues to be a significant area of research in the field of cultural heritage science.

References

- 1. Chemists find new pigment degradation pathway in historical paintings - HIMS - University of Amsterdam [hims.uva.nl]

- 2. Two Pathways for the Degradation of Orpiment Pigment (As2S3) Found in Paintings | Semantic Scholar [semanticscholar.org]

- 3. arxiv.org [arxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. Orpiment - Wikipedia [en.wikipedia.org]

- 9. Two Pathways for the Degradation of Orpiment Pigment (As2S3) Found in Paintings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.uva.nl [pure.uva.nl]

- 11. Orpiment - ColourLex [colourlex.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Occurrence and Mineralogy of Orpiment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the arsenic sulfide mineral orpiment (As₂S₃), detailing its natural occurrence, mineralogical properties, and the analytical techniques used for its characterization. The information is intended to support research and development activities where the identification and understanding of this mineral are crucial.

Natural Occurrence and Geological Environment

Orpiment is an arsenic sulfide mineral with the chemical formula As₂S₃.[1] It is typically found in low-temperature hydrothermal veins, hot springs, and as a product of fumarolic activity.[2] The mineral can also form as an alteration product of other arsenic-bearing minerals, most notably realgar (As₄S₄).[2][3] Its name is derived from the Latin auripigmentum, meaning "gold pigment," alluding to its striking yellow color.[4]

The formation of orpiment is closely associated with volcanic and geothermal activity, where hot, mineral-rich fluids circulate through rock fractures.[5][6] It precipitates from these hydrothermal solutions under specific temperature and pressure conditions. Orpiment is often found in association with a variety of other minerals, which can provide clues to the geological history of the deposit. The presence of orpiment can sometimes be an indicator of gold mineralization.[5]

Associated Minerals:

Orpiment is commonly found alongside a suite of other sulfide and sulfate minerals. The most frequent associations include:

-

Realgar (As₄S₄)[6]

-

Stibnite (Sb₂S₃)[7]

-

Cinnabar (HgS)[7]

-

Arsenic (As)[2]

-

Calcite (CaCO₃)[7]

-

Barite (BaSO₄)[7]

-

Gypsum (CaSO₄·2H₂O)[7]

Mineralogical Properties

Orpiment is a monoclinic mineral, typically occurring in foliated, columnar, or fibrous aggregates.[2][8] Well-formed crystals are less common but can be found as short prismatic crystals.[9] The mineral is known for its distinct physical and optical properties, which are summarized in the tables below. A notable characteristic of orpiment is its instability in light; prolonged exposure can cause it to alter and form a white powdery film on its surface.[4][10]

Physical Properties

| Property | Value | References |

| Chemical Formula | As₂S₃ | [11][12] |

| Crystal System | Monoclinic | [8][11] |

| Color | Lemon-yellow to golden-yellow, orange-yellow | [8][11] |

| Streak | Pale lemon-yellow | [8][11] |

| Luster | Resinous, pearly on cleavage surfaces | [10][11] |

| Hardness (Mohs) | 1.5 - 2 | [8][11] |

| Specific Gravity | 3.49 g/cm³ | [8][11] |

| Cleavage | Perfect on {010} | [8][13] |

| Tenacity | Sectile | [8][11] |

Chemical Composition

| Element | Weight % |

| Arsenic (As) | 60.90% |

| Sulfur (S) | 39.10% |

Source:[12]

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Class | 2/m - Prismatic | [8] |

| Space Group | P2₁/n | [8] |

| Unit Cell Dimensions | a = 11.475(5) Å, b = 9.577(4) Å, c = 4.256(2) Å; β = 90.45(5)° | [8] |

| Z (formula units per unit cell) | 4 | [11] |

Optical Properties

| Property | Value | Reference |

| Optical Class | Biaxial (-) | [8] |

| Refractive Indices | nα = 2.400, nβ = 2.810, nγ = 3.020 | [11] |

| Birefringence | 0.620 | [11] |

| Pleochroism | Strong; in transmitted light, Y = yellow, Z = greenish yellow | [11] |

| 2V Angle | Measured: 30° to 76°, Calculated: 62° | [11] |

Experimental Protocols for Characterization

The identification and detailed characterization of orpiment rely on a combination of analytical techniques. Below are detailed methodologies for three key experimental protocols.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline structure of minerals like orpiment.

Sample Preparation: A small, representative sample of the mineral is finely ground to a powder, typically with a particle size of less than 10 µm, to ensure random orientation of the crystallites.[14] The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.[14]

Instrumentation and Parameters: A powder X-ray diffractometer is used for the analysis. Typical experimental parameters for orpiment analysis would be:

| Parameter | Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 30 mA |

| Scan Range (2θ) | 10° - 70° |

| Step Size | 0.02° |

| Scan Speed | 1°/min |

Data Analysis: The resulting diffractogram, which plots X-ray intensity against the diffraction angle (2θ), is analyzed by comparing the peak positions and intensities to a standard reference database, such as the International Centre for Diffraction Data (ICDD).[14] For orpiment, characteristic diffraction peaks are observed at specific 2θ angles that correspond to its monoclinic crystal structure.[7][15]

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

SEM provides high-resolution imaging of the mineral's surface morphology, while EDS allows for the determination of its elemental composition.

Sample Preparation: For morphological analysis, a small fragment of the orpiment sample is mounted on an aluminum stub using a conductive adhesive, such as carbon tape.[16] To prevent charging effects from the electron beam, especially for a non-conductive mineral like orpiment, the sample is coated with a thin layer of a conductive material, such as gold or carbon.[17][18]

Instrumentation and Parameters: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used. Typical operating conditions include:

| Parameter | Setting |

| Acceleration Voltage | 15-20 kV |

| Working Distance | 10-15 mm |

| Imaging Mode | Secondary Electron (SE) for topography, Backscattered Electron (BSE) for compositional contrast |

| EDS Acquisition Time | 60-120 seconds |

Data Analysis: SEM images reveal the micro-scale morphology of the orpiment, such as its fibrous or foliated crystal habits. The EDS spectrum provides a qualitative and quantitative analysis of the elemental composition. For orpiment, the EDS spectrum will show prominent peaks corresponding to arsenic (As) and sulfur (S), confirming its chemical formula As₂S₃.[19]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is highly effective for identifying mineral phases.

Sample Preparation: A small, unpolished fragment of the orpiment mineral is placed on a microscope slide. No further preparation is typically required, making it a rapid and straightforward analytical method.

Instrumentation and Parameters: A confocal Raman microscope system is employed for the analysis. Representative experimental settings are:

| Parameter | Setting |

| Excitation Laser | 514.5 nm or 532 nm |

| Laser Power | < 1 mW to prevent sample damage |

| Objective | 50x or 100x |

| Spectral Range | 100 - 450 cm⁻¹ |

| Acquisition Time | 10 minutes |

Data Analysis: The Raman spectrum of orpiment is characterized by a series of distinct peaks corresponding to the vibrational modes of the As-S bonds. The most intense peaks for orpiment are typically observed in the 100-400 cm⁻¹ region.[6][8] Key Raman bands for orpiment are located around 135, 154, 202, 293, 311, 355, and 384 cm⁻¹, which are assigned to S-As-S bending and As-S stretching vibrations.[10] These spectral fingerprints allow for the unambiguous identification of orpiment and can distinguish it from other arsenic sulfide minerals like realgar.[6]

Visualizations

Logical Relationships in Orpiment Formation

Caption: Logical flow of orpiment formation from geological environments and precursors.

Experimental Workflow for Orpiment Characterization

Caption: Workflow for the analytical characterization of orpiment samples.

References

- 1. Structure comparison of Orpiment and Realgar by Raman spectroscopy | Semantic Scholar [semanticscholar.org]

- 2. vpi2004.com [vpi2004.com]

- 3. vaccoat.com [vaccoat.com]

- 4. researchgate.net [researchgate.net]

- 5. Cross-correlated experimental and theoretical characterisation of orpiment As 2 S 3 , a potential material for new advanced technological applications ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00525F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. geologyscience.com [geologyscience.com]

- 8. Phase Transition and Metallization of Orpiment by Raman Spectroscopy, Electrical Conductivity and Theoretical Calculation under High Pressure | MDPI [mdpi.com]

- 9. [PDF] THE INFRARED AND RAMAN SPECTRA OF REALGAR AND ORPIMENT | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cfamm.ucr.edu [cfamm.ucr.edu]

- 14. worldagroforestry.org [worldagroforestry.org]

- 15. researchgate.net [researchgate.net]

- 16. atascientific.com.au [atascientific.com.au]

- 17. SEM sample preparation techniques | University of Gothenburg [gu.se]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. researchgate.net [researchgate.net]

Unveiling the Photo-Induced Transformation of Arsenic Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating phenomenon of photo-induced phase change in arsenic trisulfide (As₂S₃), a chalcogenide glass with significant potential in photonics and advanced material science. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and key quantitative data, offering a valuable resource for professionals engaged in materials research and development.

Core Concepts: Photodarkening and Structural Rearrangement

Amorphous this compound (a-As₂S₃) exhibits a remarkable response to illumination with bandgap light, undergoing significant changes in its optical and structural properties. The most prominent of these effects is photodarkening , a red-shift of the optical absorption edge to lower energies.[1] This phenomenon is accompanied by an increase in the refractive index.[2]

The underlying mechanism of these photo-induced changes is a complex process of structural rearrangement at the atomic level. Upon illumination, the glassy network of AsS₃ pyramids undergoes transformations, leading to the formation of homopolar As-As and S-S bonds, disrupting the chemically ordered network.[3][4] This light-induced disorder is a key factor contributing to the observed changes in optical properties. Some studies propose that the transformation involves a photoionization process where trigonal AsS₃ pyramidal units can convert into a fivefold coordinated Arsenic site.

These photo-induced effects can be either reversible or irreversible . Reversible changes, often referred to as photodarkening, can be reversed by annealing the material at its glass transition temperature.[1] Irreversible changes, however, permanently alter the material's structure.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the photo-induced phase change in this compound, compiled from various experimental studies.

| Parameter | Initial Value | Value After Illumination | Illumination Conditions | Reference |

| Optical Bandgap (Eg) | ~2.35 eV | Decreased (red-shift) | 514.5 nm laser | [1][5] |

| Refractive Index (n) | ~2.45 | Increased by up to 0.05 (2%) | 633 nm HeNe laser | [2] |

| Volume | - | Photoexpansion observed | Band-gap light | [6] |

Table 1: Photo-Induced Changes in Optical and Physical Properties of As₂S₃

| Bond Type | Relative Concentration Before Illumination | Relative Concentration After Illumination | Spectroscopic Method | Reference |

| As-As | Low | Increased | Raman Spectroscopy | [3] |

| S-S | Low | Increased | Raman Spectroscopy | [3] |

| As-S | High | Decreased | Raman Spectroscopy | [4] |

Table 2: Photo-Induced Changes in Bond Distribution in As₂S₃

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to induce and characterize the photo-induced phase change in this compound.

Sample Preparation: Thermal Evaporation

Thin films of amorphous As₂S₃ are typically prepared by thermal evaporation of bulk As₂S₃ glass onto a suitable substrate (e.g., glass, silicon wafer). The process is carried out in a high-vacuum chamber to ensure film purity. The thickness of the deposited film can be controlled by the evaporation rate and time.

Induction of Photodarkening

The photodarkening effect is induced by exposing the As₂S₃ film to a light source with a wavelength near its bandgap (~517 nm).[5] Commonly used light sources include argon-ion lasers (e.g., 514.5 nm line) or HeNe lasers (633 nm).[1][2] The light intensity and exposure time are critical parameters that influence the magnitude of the photodarkening effect.[1]

Characterization Techniques

To determine the optical bandgap and refractive index changes, the transmission spectrum of the As₂S₃ film is measured before and after illumination using a spectrophotometer. The shift in the absorption edge provides a direct measure of the photodarkening effect.

Raman spectroscopy is a powerful technique to probe the structural changes at the molecular level. By analyzing the Raman spectra of the As₂S₃ film before and after illumination, the relative concentrations of different chemical bonds (As-S, As-As, S-S) can be determined, providing insights into the photo-induced bond rearrangements.[3]

Atomic Force Microscopy can be employed to study the photo-induced volume changes and surface topology modifications of the As₂S₃ films.

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key processes involved in the photo-induced phase change of this compound.

Caption: Experimental workflow for studying photo-induced phase change in As₂S₃.

Caption: Mechanism of photodarkening in amorphous this compound.

Conclusion

The photo-induced phase change in this compound is a multifaceted phenomenon with significant implications for the development of novel photonic devices and materials. A thorough understanding of the underlying mechanisms, coupled with precise experimental control, is crucial for harnessing the full potential of this remarkable material. This guide provides a foundational understanding for researchers and professionals, paving the way for further innovation in this exciting field.

References

- 1. Photodarkening in Amorphous As<suB>2</suB>S<suB>3</suB> Thin Films [cpl.iphy.ac.cn]

- 2. Photoinduced refractive index change in As2Se3 by 633nm illumination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. api.creol.ucf.edu [api.creol.ucf.edu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Thermal Evaporation of As₂S₃ Thin Films

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deposition of high-quality Arsenic Trisulfide (As₂S₃) thin films using the thermal evaporation technique. The protocols outlined below cover substrate preparation, the thermal evaporation process, and post-deposition annealing. Quantitative data from various studies are summarized for comparative analysis.

Introduction

This compound (As₂S₃) is a chalcogenide glass with a wide range of applications in optics and photonics due to its high refractive index, broad transparency window in the infrared region, and photosensitive properties. Thermal evaporation is a widely used physical vapor deposition (PVD) method for producing amorphous As₂S₃ thin films. This technique involves heating the source material in a high-vacuum environment until it sublimes or evaporates, after which the vapor condenses onto a substrate, forming a thin film. The properties of the resulting film are highly dependent on the deposition parameters.

Experimental Protocols

Substrate Preparation

A pristine substrate surface is critical for the adhesion and quality of the deposited film.[1] A multi-stage cleaning process is recommended to remove organic and particulate contaminants.

Materials:

-

Microscope glass slides or other suitable substrates

-

Acetone (analytical grade)

-

Isopropyl alcohol (IPA, analytical grade)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Ultrasonic bath

Protocol:

-

Place the substrates in a beaker with acetone.

-

Perform ultrasonic cleaning for 15 minutes to remove organic residues.

-

Rinse the substrates thoroughly with DI water.

-

Transfer the substrates to a beaker with isopropyl alcohol.

-

Perform ultrasonic cleaning for another 15 minutes.

-

Rinse the substrates extensively with DI water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Immediately transfer the cleaned substrates into the vacuum chamber to minimize re-contamination.

For applications requiring atomically clean surfaces, an in-situ cleaning step, such as plasma or glow discharge cleaning using Argon, can be performed inside the vacuum chamber just before deposition.[1]

Thermal Evaporation of As₂S₃

This protocol describes the deposition of As₂S₃ thin films using a standard thermal evaporation system.

Materials and Equipment:

-

High-purity As₂S₃ granular material or powder (source material)

-

Thermal evaporation system equipped with a high-vacuum pump (diffusion or turbomolecular pump)

-

Tungsten or molybdenum evaporation boat

-

Substrate holder with heating capabilities

-

Quartz crystal microbalance (QCM) for thickness and rate monitoring

Protocol:

-

Source Preparation: Place the As₂S₃ source material into the evaporation boat. Ensure the boat is clean and properly installed in the evaporation chamber.

-

Substrate Mounting: Mount the cleaned substrates onto the substrate holder.

-

Chamber Evacuation: Evacuate the deposition chamber to a base pressure of at least 5x10⁻⁶ Torr.[2]

-

Substrate Heating: If required, heat the substrates to the desired temperature. For amorphous films, deposition is often carried out at room temperature.

-

Deposition: a. Gradually increase the current to the evaporation boat to heat the As₂S₃ source material. b. Monitor the deposition rate using the QCM. A typical deposition rate for As₂S₃ is in the range of 1-10 Å/s. c. Once the desired deposition rate is achieved and stable, open the shutter to begin depositing the film onto the substrates. d. Continue the deposition until the desired film thickness is reached.

-

Cool Down: After deposition, close the shutter and gradually decrease the current to the boat to cool it down.

-

Venting: Allow the chamber and substrates to cool down to room temperature before venting the chamber with an inert gas like nitrogen.

Post-Deposition Annealing

Annealing can be performed to improve the structural quality and modify the optical properties of the As₂S₃ films.

Equipment:

-

Tube furnace with temperature control

-

Inert gas supply (e.g., Argon or Nitrogen) or Sulfur powder for sulfur atmosphere

Protocol:

-

Place the substrates with the deposited films into the tube furnace.

-

Purge the furnace with an inert gas to create an oxygen-free environment. Alternatively, for annealing in a sulfur atmosphere, place sulfur powder in a separate heating zone upstream of the samples.

-

Ramp up the temperature to the desired annealing temperature (e.g., 150-250 °C).

-

Hold the temperature for the specified duration (e.g., 1-2 hours).

-

After annealing, allow the furnace to cool down slowly to room temperature under the inert atmosphere.

Data Presentation

The following tables summarize quantitative data for thermally evaporated As₂S₃ thin films from various sources.

| Parameter | Value | Deposition Method | Reference |

| Deposition Pressure | 5x10⁻⁶ Torr | Thermal Evaporation | [2] |

| Film Thickness | 150-160 nm | Vacuum Thermal Evaporation | [3] |

| 125 - 500 nm | Thermal Evaporation | [2] | |

| Surface Roughness (RMS) | ~10 nm | Vacuum Thermal Evaporation | [3] |

| Refractive Index (n) | 2.2 - 2.4 | Thermal Evaporation | [4] |

| 2.3 at 1.0 µm | Atomic Layer Deposition | [5] | |

| Optical Band Gap (Eg) | 2.37 eV (annealed) | Magnetron Sputtering | |

| 2.1 - 2.4 eV | Atomic Layer Deposition | [6] | |

| Annealing Temperature | 170 °C (initiation of crystallization) | Pulsed Laser Deposition | [7] |

| 250 °C (in sulfur ambient) | Thermal Evaporation | [2] |

Visualizations

Experimental Workflow

Parameter-Property Relationships

References

- 1. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]

- 2. elib.bsu.by [elib.bsu.by]

- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 4. spikelab.mycpanel.princeton.edu [spikelab.mycpanel.princeton.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. physics.iisc.ac.in [physics.iisc.ac.in]

- 7. Annealing induced phase transformations in amorphous As2S3 films [digitalcollections.anu.edu.au]

Arsenic Trisulfide (As2S3) Glass for Infrared Optics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of infrared (IR) optical components from arsenic trisulfide (As2S3) glass. As2S3 is a chalcogenide glass renowned for its excellent transmission in the infrared spectrum, a high refractive index, and a low thermal change in refractive index, making it a material of choice for a variety of IR applications, including thermal imaging, sensing, and nonlinear optics.

Application Notes

This compound glass is a versatile material for IR optics, offering a unique combination of optical and physical properties. Its broad transmission window, high refractive index, and moldability allow for the fabrication of complex and high-performance optical elements.

Key Properties and Applications

As2S3 glass is characterized by its wide transmission range, extending from the visible (around 0.6 μm) to the mid-infrared (up to 11 μm). This makes it suitable for a broad array of applications that operate within this spectral window.[1][2] Its high refractive index is advantageous for designing compact and high-numerical-aperture optical systems. Furthermore, the low thermal change in its refractive index ensures stable optical performance in environments with fluctuating temperatures, a critical requirement for precision instrumentation.[2]

The primary applications of As2S3 glass in infrared optics include:

-

Thermal Imaging Lenses: The excellent transmission in the 3-5 μm and, to a lesser extent, the 8-12 μm atmospheric windows makes As2S3 a suitable material for thermal imaging lenses and windows.[2]

-

Infrared Spectroscopy: Its broad transparency is ideal for components used in Fourier-transform infrared (FTIR) spectroscopy and other IR analytical techniques.

-

Nonlinear Optics: this compound exhibits a high nonlinear refractive index, making it a candidate for applications in nonlinear optics, such as all-optical switching and wavelength conversion.

-

Acousto-Optic Devices: The material's properties also lend themselves to the fabrication of acousto-optic modulators and deflectors for the infrared region.[1]

-

Fiber Optics: As2S3 can be drawn into optical fibers for IR light delivery and sensing applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound glass relevant to its use in infrared optics.

| Property | Value | Reference |

| Optical Properties | ||

| Transmission Range | 0.6 μm to 11 μm | [1] |

| Refractive Index (n) at 5 μm | ~2.405 | |

| Nonlinear Refractive Index (n₂) | High | |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | ~185 °C | |

| Thermal Expansion Coefficient | ~24 x 10⁻⁶ /°C | |

| Thermal Conductivity | Low | [3] |

| Mechanical Properties | ||

| Density | 3.19 g/cm³ | |

| Knoop Hardness | ~120 kg/mm ² | |

| Young's Modulus | ~16 GPa |

Experimental Protocols

The fabrication of high-quality As2S3 infrared optics requires precise control over the synthesis, forming, and finishing processes. The following protocols provide detailed methodologies for key fabrication steps.

Protocol 1: Synthesis of High-Purity As2S3 Glass by Melt-Quenching

This protocol describes the synthesis of bulk As2S3 glass from high-purity elemental arsenic and sulfur using the melt-quenching technique. This method is suitable for producing high-purity glass rods and blanks for subsequent optical fabrication.

Materials and Equipment:

-

High-purity (99.999% or higher) arsenic chunks

-

High-purity (99.999% or higher) sulfur powder

-

Quartz ampoule

-

Vacuum pumping system

-

Tube furnace with rocking capability

-

Water or air quenching setup

-

Annealing furnace

Procedure:

-

Ampoule Preparation: Thoroughly clean and dry a quartz ampoule.

-

Raw Material Weighing and Loading: Inside a glovebox with an inert atmosphere, weigh stoichiometric amounts of arsenic and sulfur and load them into the quartz ampoule.

-

Evacuation and Sealing: Attach the ampoule to a vacuum system and evacuate to a pressure of 10⁻⁵ Torr or lower. While under vacuum, seal the ampoule using a hydrogen-oxygen torch.

-

Melting and Homogenization:

-

Place the sealed ampoule in a rocking tube furnace.

-

Slowly heat the furnace to 700-800°C over several hours to allow for the controlled reaction of arsenic and sulfur. The rocking motion is crucial for homogenizing the melt.

-

Hold the furnace at the peak temperature for 10-12 hours to ensure a complete reaction and a homogenous molten glass.

-

-

Quenching: Rapidly cool the ampoule by either quenching in water or using forced air to prevent crystallization and form an amorphous glass. The cooling rate will influence the final properties of the glass.

-

Annealing:

-

Carefully remove the glass from the quartz ampoule.

-

Place the glass billet in an annealing furnace.

-

Heat the furnace to a temperature slightly below the glass transition temperature (Tg), typically around 170-180°C.

-

Hold at this temperature for several hours to relieve internal stresses.

-

Slowly cool the furnace to room temperature over a period of 12-24 hours.

-

Protocol 2: Fabrication of As2S3 Optical Components by Precision Molding

Precision molding is a cost-effective method for producing complex optical shapes, such as aspherical lenses, with high precision, minimizing the need for subsequent grinding and polishing.[4][5]

Materials and Equipment:

-

As2S3 glass preform (gob) with a precise volume

-

High-precision molding machine with atmospheric control

-

Molds with the negative shape of the desired optic (typically made of tungsten carbide or other hard, refractory materials)

-

Inert gas supply (e.g., dry nitrogen)

Procedure:

-

Mold and Preform Cleaning: Thoroughly clean the molds and the As2S3 glass preform to remove any contaminants.

-

Loading: Place the As2S3 preform into the lower mold within the molding machine.

-

Atmosphere Control: Purge the molding chamber with an inert gas, such as dry nitrogen, to prevent oxidation of the glass and mold surfaces at high temperatures.[4]

-

Heating:

-

Heat both the upper and lower molds and the glass preform to a temperature above the glass transition temperature (Tg) but below the softening point. A typical molding temperature for As2S3 is around 220-280°C.

-

Allow the system to thermally stabilize to ensure uniform temperature distribution.

-

-

Pressing:

-

Bring the upper and lower molds together to press the softened glass preform.

-

The pressing force and speed must be carefully controlled to ensure the glass flows and completely fills the mold cavity without introducing stress or defects.

-

-

Cooling:

-

After pressing, the molds and the newly formed optical element are cooled in a controlled manner.

-

The cooling rate is critical to minimize thermal stresses and to ensure the final shape and refractive index of the optic are within specification.

-

-

Demolding: Once the assembly has cooled to a safe temperature, the molds are separated, and the finished optical component is removed.

Protocol 3: Grinding and Polishing of As2S3 Optics

Due to its softness, grinding and polishing of As2S3 require a careful, multi-stage process to achieve a high-quality optical surface with minimal subsurface damage.[6][7]

Materials and Equipment:

-

Grinding and polishing machine

-

A series of diamond grit grinding pads (e.g., 30 μm, 15 μm, 9 μm)

-

Polishing laps (e.g., pitch or polyurethane pads)[6]

-

Polishing slurries (e.g., aluminum oxide, cerium oxide, or diamond powder of decreasing particle size, such as 3 μm, 1 μm, and 0.5 μm)[1]

-

Optical cleaning solvents (e.g., acetone, isopropyl alcohol) and lint-free wipes[6]

Procedure:

-

Blocking: Mount the As2S3 blank onto a blocking tool using a suitable wax or adhesive. Care must be taken due to the material's sensitivity to thermal shock.[3]

-

Grinding (Generating):

-

Start with the coarsest diamond grit pad (e.g., 30 μm) to generate the basic shape of the optical surface. Use a generous flow of coolant.

-

Sequentially move to finer grit pads (e.g., 15 μm, then 9 μm) to remove material and reduce subsurface damage from the previous step. Clean the optic and equipment thoroughly between each grit size to prevent contamination.

-

-

Fine Grinding (Lapping):

-

Use a lapping tool with a fine abrasive slurry (e.g., 5 μm aluminum oxide) to further smooth the surface and remove any remaining damage from the generating process.

-

-

Polishing:

-

Switch to a polishing lap (e.g., a pitch lap for high-precision surfaces).

-

Begin polishing with a coarser polishing slurry (e.g., 3 μm diamond powder) and gradually move to finer slurries (e.g., 1 μm, then 0.5 μm).[8]

-

The polishing pressure, speed, and slurry concentration should be carefully controlled to avoid scratching the soft surface.[6]

-

-

Final Polishing (Figuring):

-

For the final polishing step, a very fine abrasive slurry (e.g., 0.25 μm diamond or a chemical-mechanical polishing slurry) can be used to achieve the final surface figure and smoothness.

-

-

Cleaning and Deblocking:

-

Thoroughly clean the polished optic with optical-grade solvents to remove all slurry residues.[6]

-

Carefully deblock the optic from the tool.

-

Protocol 4: Solution-Based Fabrication of As2S3 Thin Films

This protocol outlines a method for depositing thin films of As2S3 from a solution, which is a cost-effective alternative to vapor deposition techniques for certain applications.

Materials and Equipment:

-

Bulk As2S3 glass

-

Amine-based solvent (e.g., ethylenediamine)

-

Substrates (e.g., silicon wafers, glass slides)

-

Mortar and pestle

-

Magnetic stirrer and hotplate

-

Spin coater

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Grind the bulk As2S3 glass into a fine powder using a mortar and pestle.

-

Dissolve the As2S3 powder in an amine-based solvent (e.g., ethylenediamine) to a desired concentration (e.g., 50-100 mg/mL).

-

Stir the solution on a magnetic stirrer until the powder is fully dissolved. This may take several hours.

-

-

Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., piranha etch or sonication in acetone and isopropyl alcohol) to ensure a hydrophilic surface for good film adhesion.

-

Spin Coating:

-

Place a prepared substrate on the spin coater chuck.

-

Dispense a small amount of the As2S3 solution onto the center of the substrate.

-

Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness is controlled by the solution concentration and the spin speed.

-

-

Baking and Annealing:

-

Transfer the coated substrate to a hotplate for a soft bake at a low temperature (e.g., 80-100°C) for a few minutes to drive off the bulk of the solvent.

-

Move the substrate to a vacuum oven for a final anneal at a temperature slightly below the glass transition temperature (e.g., 150-180°C) for 1-2 hours. This step removes residual solvent and densifies the film.

-

Visualizations

Caption: Experimental workflow for As2S3 glass optics fabrication.

Caption: Relationship between As2S3 properties and applications.

References

- 1. Easy Guide to Polishing Optical Glass - Grish [grish.com]

- 2. refractiveindex.info [refractiveindex.info]

- 3. scribd.com [scribd.com]

- 4. mariotonin.me [mariotonin.me]

- 5. euspen.eu [euspen.eu]

- 6. media.schott.com [media.schott.com]

- 7. photonics.com [photonics.com]

- 8. Polishing glass to achieve optical transparency [annaalsina.com]

Application Notes and Protocols for Pulsed Laser Deposition of Arsenic Trisulfide Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic trisulfide (As₂S₃) is a chalcogenide glass with unique optical and physical properties, making it a material of significant interest for various advanced applications. As a semiconductor with a wide transmission window in the infrared region, high refractive index, and photosensitivity, As₂S₃ thin films are pivotal in the fabrication of optical waveguides, sensors, and photonic devices.[1] Pulsed Laser Deposition (PLD) has emerged as a versatile technique for depositing high-quality, stoichiometric As₂S₃ thin films with good adhesion and high density.[1][2] This document provides detailed application notes and experimental protocols for the deposition of As₂S₃ films using PLD, tailored for researchers, scientists, and professionals in drug development who may explore its use in novel sensing and delivery platforms.

Potential Applications

While the primary applications of As₂S₃ thin films are in optics and electronics, their unique properties suggest potential uses in the biomedical and drug development fields:

-

Infrared-Based Biosensors: The high refractive index and transparency of As₂S₃ in the infrared spectrum are advantageous for developing sensitive label-free biosensors. These sensors can be functionalized to detect specific biomolecules, offering a platform for drug screening and diagnostic applications.

-

Drug Delivery Systems: The glassy nature of As₂S₃ could potentially be exploited for creating novel drug delivery vehicles. While not a conventional material for this purpose, its stability and the ability to precisely control film thickness via PLD could enable the fabrication of specialized coatings for implantable devices or carriers for controlled release studies. It is important to note that the toxicity of arsenic-containing compounds necessitates thorough investigation and encapsulation strategies for any in-vivo applications.

-

Inorganic Photoresists: As₂S₃ acts as an inorganic photoresist, which can be patterned with high resolution.[3] This property could be utilized in the microfabrication of complex lab-on-a-chip devices for high-throughput screening or diagnostics.

Experimental Protocols

Target Preparation

High-quality target material is crucial for achieving stoichiometric and uniform thin films.

-

Source: Commercially available, high-purity (99.9% or higher) As₂S₃ targets are recommended. These can be sourced from various suppliers of materials for physical vapor deposition.[4]

-

Preparation: The target should be mounted securely in the PLD system's target holder. To ensure uniform ablation and prevent localized heating, the target should be continuously rotated during the deposition process.[5]

Substrate Preparation

Proper substrate cleaning is essential for good film adhesion and quality. Glass or silicon wafers are commonly used substrates.

-

Place the substrates in a beaker and sonicate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Immediately transfer the cleaned substrates into the PLD chamber to minimize recontamination.

Pulsed Laser Deposition of As₂S₃ Film

The following protocol outlines the steps for depositing an As₂S₃ thin film using a KrF excimer laser. Parameters may need to be optimized based on the specific PLD system and desired film properties.

-

Chamber Evacuation: Mount the cleaned substrates onto the substrate holder, parallel to the target surface. Evacuate the PLD chamber to a base pressure of at least 3 × 10⁻⁶ Torr.[6]

-

Deposition Parameters:

-

Deposition Process:

-

Initiate the laser with the shutter closed to allow it to stabilize.

-

Start the target rotation.

-

Open the laser shutter to begin the ablation of the As₂S₃ target and deposition onto the substrate.

-

Monitor the deposition process in real-time if in-situ characterization tools are available.

-

-

Post-Deposition:

-

Once the desired number of pulses is reached, close the laser shutter.

-

Allow the substrates to cool to room temperature in a vacuum.

-

Vent the chamber with an inert gas like nitrogen before removing the samples.

-

Data Presentation

Table 1: Pulsed Laser Deposition Parameters for this compound Films

| Parameter | Value | Reference |

| Laser Type | KrF* Excimer | [6] |

| Wavelength | 248 nm | [6] |

| Laser Fluence | 1.5 J/cm² | [6] |

| Pulse Repetition Rate | 10 Hz | [6] |

| Residual Gas Pressure | 3 × 10⁻⁶ Torr | [6] |

| Target-to-Substrate Distance | 4 cm | [6] |

| Substrate Temperature | Room Temperature | [6] |

| Number of Pulses for ~1 µm film | 10,000 | [6] |

Table 2: Properties of Pulsed Laser Deposited this compound Films

| Property | Value | Characterization Method | Reference |

| Thickness | 150-160 nm | Scanning Electron Microscopy (SEM) | [7] |

| Surface Roughness | ~10 nm | Atomic Force Microscopy (AFM) | [7] |

| Refractive Index | ~2.4 | Ellipsometry | [8] |

| Band Gap | ~2.35 eV | UV-Vis Spectroscopy | [8] |

| Structure | Amorphous | X-ray Diffraction (XRD) | [9] |

| Composition | Stoichiometric As₂S₃ | Energy Dispersive X-ray Spectroscopy (EDS) | [9] |

Visualizations

Characterization Protocols

Scanning Electron Microscopy (SEM)

-

Purpose: To analyze the surface morphology and cross-sectional thickness of the deposited film.

-

Protocol:

-

Mount the sample on an SEM stub using conductive carbon tape.

-

For cross-sectional imaging, carefully cleave the sample.

-

If the film is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

-

Introduce the sample into the SEM chamber and evacuate.

-

Acquire images at various magnifications to observe surface features and measure the film thickness from the cross-section.[7]

-

Atomic Force Microscopy (AFM)

-

Purpose: To obtain high-resolution topographical images and quantify surface roughness.

-

Protocol:

-

Mount the sample on the AFM stage.

-

Select an appropriate AFM tip (e.g., silicon nitride) and cantilever.

-

Engage the tip with the film surface in tapping mode to minimize surface damage.

-

Scan a representative area (e.g., 1x1 µm or 5x5 µm) of the film surface.

-

Use the AFM software to calculate the root-mean-square (RMS) roughness.[7]

-

X-ray Diffraction (XRD)

-

Purpose: To determine the crystalline structure of the film (or confirm its amorphous nature).

-

Protocol:

-

Mount the sample on the XRD stage.

-

Set the X-ray source (e.g., Cu Kα) and detector parameters.

-

Perform a 2θ scan over a relevant angular range.

-

The absence of sharp diffraction peaks will confirm the amorphous nature of the as-deposited As₂S₃ film.[9]

-

Energy Dispersive X-ray Spectroscopy (EDS)

-

Purpose: To determine the elemental composition of the film and verify its stoichiometry.

-

Protocol:

-

EDS is typically performed in conjunction with SEM.

-

Focus the electron beam on a representative area of the film.

-

Acquire the EDS spectrum, which will show peaks corresponding to the elements present (As and S).

-

Use the accompanying software to perform a quantitative analysis to determine the atomic percentages of arsenic and sulfur.[9]

-

UV-Vis Spectroscopy

-

Purpose: To measure the optical transmittance and absorbance of the film and determine the optical bandgap.

-

Protocol:

-

Place a transparent substrate with the As₂S₃ film in the sample holder of a UV-Vis spectrophotometer.

-

Use a blank transparent substrate as a reference.

-

Measure the transmittance and absorbance spectra over a suitable wavelength range (e.g., 300-1100 nm).

-

The optical bandgap can be calculated from the absorption data using a Tauc plot.[8]

-

References

- 1. vaccoat.com [vaccoat.com]

- 2. korvustech.com [korvustech.com]

- 3. researchgate.net [researchgate.net]

- 4. pvdproducts.com [pvdproducts.com]

- 5. PULSED LASER DEPOSITION – Thin film Science and Technology [ebooks.inflibnet.ac.in]

- 6. Fs Laser Patterning of Amorphous As2S3 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Arsenic Trisulfide (As2S3) in Nonlinear Optical Devices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic trisulfide (As2S3) is a chalcogenide glass that has garnered significant attention for its exceptional nonlinear optical properties.[1] Its high third-order optical susceptibility, broad transparency window from the visible to the mid-infrared (0.6 to 11 µm), and low phonon energy make it an ideal material for a variety of nonlinear optical applications.[2][3] These properties are particularly advantageous for all-optical signal processing, supercontinuum generation, and the development of compact, integrated photonic devices.[4][5] This document provides detailed application notes and experimental protocols for the use of As2S3 in nonlinear optical devices, aimed at researchers and professionals in related fields.

Key Applications of As2S3 in Nonlinear Optics

The strong nonlinear optical response of As2S3 has been leveraged in several key application areas:

-

All-Optical Signal Processing: As2S3-based devices are promising for ultrafast all-optical switching and signal regeneration in high-speed optical communication systems.[4] The high nonlinearity allows for significant spectral broadening and phase shifts at low power, enabling the creation of compact, chip-scale devices.[5] For instance, 160 Gb/s demultiplexing has been demonstrated in a 1.9 µm diameter As2S3 photonic wire with a low average pump power of only 18 mW.[6]

-

Supercontinuum Generation (SCG): The broad transparency range and high nonlinearity of As2S3 make it an excellent medium for generating supercontinuum light, particularly in the mid-infrared (MIR) region.[7][8] This has significant implications for applications such as spectroscopy, gas sensing, and medical diagnostics.[7][9] Supercontinuum generation spanning over 1.5 octaves has been achieved in a 10 mm long As2S3 waveguide with only 77 pJ pulse energy.[10]

-

Nonlinear Waveguides and Fibers: As2S3 can be fabricated into various waveguiding structures, including planar waveguides, rib waveguides, and microstructured optical fibers (MOFs).[11][12][13] These structures confine light to a small area, enhancing the nonlinear effects.[10] Low propagation losses, as low as 0.05 dB/cm at 1550 nm, have been reported in long (up to 22.5 cm) etched As2S3 waveguides.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for As2S3 materials and devices as reported in the literature.

Table 1: Nonlinear Optical Properties of As2S3

| Property | Value | Wavelength | Reference |

| Nonlinear Refractive Index (n₂) | 2.9 x 10⁻¹⁸ m²/W | 1550 nm | [10] |

| Nonlinear Refractive Index (n₂) | 5.2 x 10⁻¹⁸ m²/W (thin film) | 775 - 1600 nm | [14] |

| Nonlinear Refractive Index (n₂) | 2.3 - 5.2 x 10⁻¹⁸ m²/W | 775-1600 nm | [1] |

| Nonlinear Refractive Index (n₂) | 2.93 x 10⁻¹⁴ cm²/W | 1530 nm | [4] |

| Two-Photon Absorption (TPA) Coefficient (α₂) | 6.2 x 10⁻¹⁵ m/W | 1.55 µm | [15] |

| Raman Gain Coefficient | 4.4 x 10⁻¹² m/W | 1.55 µm | [15] |

| Second-Order Nonlinear Susceptibility (χ⁽²⁾) (poled) | 0.38 pm/V | - | [16] |

Table 2: Performance of As2S3-Based Nonlinear Optical Devices

| Device Type | Key Performance Metric | Value | Reference |

| Planar Rib Waveguide | Propagation Loss | 0.05 dB/cm @ 1550 nm | [12] |

| Curved Waveguide | Propagation Loss | 5.8 ± 0.6 dB/cm @ 632.8 nm | [1] |

| Fiber Photonic Wire | Nonlinearity Parameter (γ) | ~7,850 W⁻¹km⁻¹ | [6] |

| As₂S₃ Waveguide | Nonlinear Parameter (γ) | 11.1 /W/m | [10] |

| Supercontinuum Generation in Waveguide | Spectral Broadening | > 1.5 octaves | [10] |

| Supercontinuum Generation in Fiber | Spectral Range | 2 to 4 µm | [7] |

| All-Optical Demultiplexing | Data Rate | 160 Gb/s | [6] |

| All-Optical Processing | Maximum Phase Shift | 4.7π | [4] |

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of As2S3-based nonlinear optical devices.

Protocol 1: Fabrication of As2S3 Planar Rib Waveguides

This protocol is based on thermal evaporation and dry etching techniques.[12]

1. Substrate Preparation:

- Start with a silicon wafer with a thermally oxidized SiO₂ layer.

- Clean the substrate using a standard cleaning procedure (e.g., RCA clean).

2. As2S3 Film Deposition:

- Deposit As2S3 films from commercially available glass using thermal evaporation in a high vacuum chamber (base pressure < 3x10⁻⁷ Torr).[12]

- Control the boat temperature during evaporation (e.g., 315°C) to achieve a desired deposition rate (e.g., 0.1-0.3 nm/s).[12]

3. Photolithography:

- Spin-coat a layer of photoresist (e.g., AZ series) onto the As2S3 film.[17]

- Expose the photoresist with a UV mask aligner through a photomask defining the waveguide pattern.[17]

- Develop the photoresist to create a mask for the etching process.

4. Plasma Etching:

- Use an inductively coupled plasma reactive ion etcher (ICP-RIE) to etch the As2S3 film.

- A suitable etch gas is CHF₃.[12] Previously, a CF₄ and O₂ gas mixture has also been used.[12]

- The etching process transfers the waveguide pattern from the photoresist to the As2S3 film, creating rib waveguides.

5. Post-Fabrication Processing:

- Remove the remaining photoresist.

- Anneal the fabricated waveguides to reduce scattering losses. A typical annealing process is at 150°C for 4 hours.[17]

- Optionally, a top cladding layer (e.g., polysiloxane or Ge₁₁.₅As₂₄Se₆₄.₅) can be deposited to protect the waveguides.[4][17]

Protocol 2: Characterization of Nonlinear Properties using Z-Scan

The Z-scan technique is a common method to measure the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β).[18][19]

1. Experimental Setup:

- A laser source with a Gaussian beam profile (e.g., a He-Ne laser or a pulsed laser depending on the desired intensity).[18]

- A focusing lens to create a beam waist.

- A sample holder mounted on a motorized translation stage that can move the sample along the beam path (z-axis).

- Two photodetectors: one to measure the transmitted power through a finite aperture in the far field (closed-aperture Z-scan) and another to measure the total transmitted power (open-aperture Z-scan).

2. Measurement Procedure:

- Open-Aperture Z-scan (for nonlinear absorption):

- Remove the aperture before the detector.

- Move the sample along the z-axis through the focal point of the lens.

- Record the transmitted power as a function of the sample position (z).

- The resulting transmittance curve will be symmetric with respect to the focus, showing a minimum for two-photon absorption.[18]

- Closed-Aperture Z-scan (for nonlinear refraction):

- Place a small aperture in front of the detector in the far field.

- Repeat the process of moving the sample along the z-axis and recording the transmitted power.

- The resulting curve will have a characteristic peak-valley or valley-peak shape, from which the sign and magnitude of the nonlinear refractive index can be determined.

3. Data Analysis:

- Fit the experimental data to theoretical Z-scan equations to extract the values of β (from the open-aperture scan) and n₂ (from the closed-aperture scan).[18]